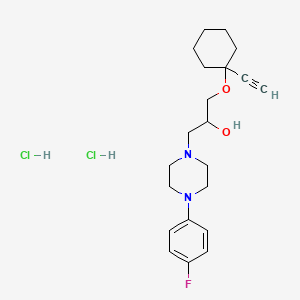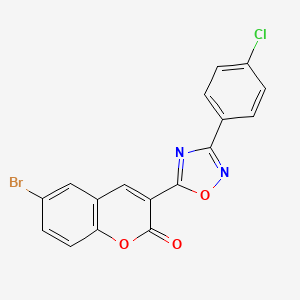![molecular formula C15H15N3O B2405418 N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide CAS No. 2034475-16-4](/img/structure/B2405418.png)
N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxamide is a compound with the molecular formula C4H7NO and a molecular weight of 85.104 Da . It’s a part of the compound you’re asking about.
Molecular Structure Analysis
The molecular structure of cyclopropanecarboxamide consists of a three-membered cyclopropane ring attached to a carboxamide group .
Physical And Chemical Properties Analysis
Cyclopropanecarboxamide has a molecular weight of 85.104 Da and a monoisotopic mass of 85.052765 Da .
Applications De Recherche Scientifique
PET Tracers for Serotonin 5-HT(1A) Receptors
One study highlighted the development of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs for WAY100635, demonstrating their potential as PET tracers for serotonin 5-HT(1A) receptors. These compounds showed high affinity and selectivity for 5-HT1A receptors, along with promising pharmacokinetic properties for in vivo quantification in neuropsychiatric disorders (García et al., 2014).
Antimicrobial Activities
Another area of research involved the synthesis and biological screening of N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide derivatives. These cyanopyridine derivatives have demonstrated good biological and therapeutic activities, showcasing a broad range of applications in pharmaceutical and agricultural fields. Their antimicrobial activities have been particularly noted, contributing to the ongoing exploration of cyclopropane carboxamide derivatives in developing new antimicrobial agents (Akbari, 2018).
Nonlinear Optical (NLO) and Molecular Docking Studies
Research into water-mediated synthesis of certain derivatives, including 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, has explored their experimental and computational studies. These studies highlighted the compounds' NLO properties and potential anticancer activity, demonstrating significant interactions near the colchicine binding site of tubulin which may contribute to the inhibition of tubulin polymerization (Jayarajan et al., 2019).
Exploration in Alzheimer's Disease Imaging
The synthesis of carbon-11-labeled isonicotinamides, including 2-(cyclopropanecarboxamido)-N-(4-methoxypyridin-3-yl)isonicotinamide, has been investigated for their potential as PET agents in imaging GSK-3 enzyme in Alzheimer's disease. This research provides a pathway for developing new diagnostic tools for Alzheimer's disease, showcasing the versatility of cyclopropane carboxamide derivatives in neurological research (Gao, Wang, & Zheng, 2017).
Anticancer Drug Candidates
A study on the biological effects of ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid demonstrated that these compounds exhibit antiproliferative activity. Particularly, one compound was found to have IC50 values comparable to cisplatin on various cancer cell lines, including a cisplatin-resistant line. This suggests the potential of these complexes as anticancer drug candidates, emphasizing the significance of pyridyl and pyrimidine derivatives in cancer research (Pierroz et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(13-1-2-13)18-10-11-3-8-17-14(9-11)12-4-6-16-7-5-12/h3-9,13H,1-2,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFFOLOGVTUDCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)
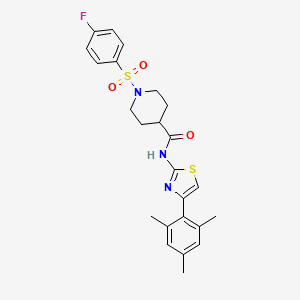
![3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2405340.png)
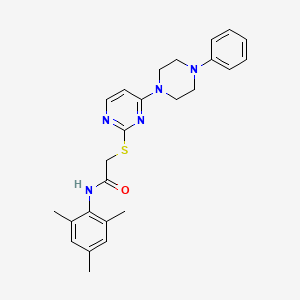
![N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2405342.png)
![[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride](/img/structure/B2405344.png)
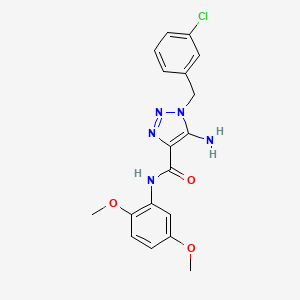
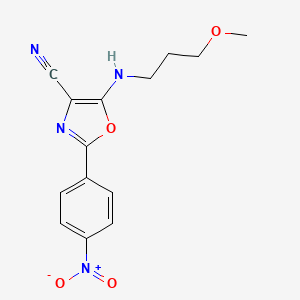
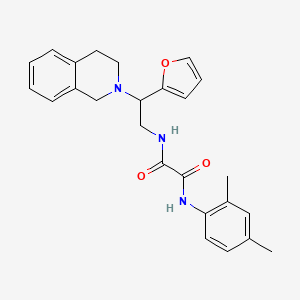
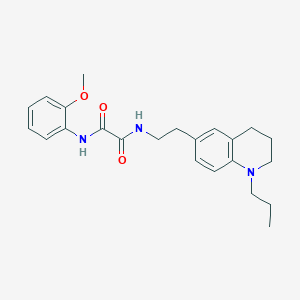
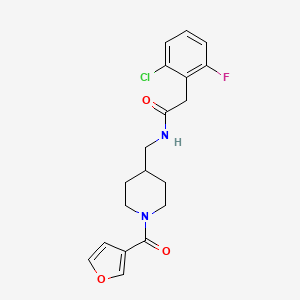
![Dimethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2405352.png)
